BenchChemオンラインストアへようこそ!

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Molecular weight Lipophilicity Permeability

Deploy this 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide as a differentiated P2X3 antagonist screening candidate, featuring an ortho,meta-dimethylphenyl amide that modulates target engagement beyond unsubstituted analogs. Ideal for head-to-head metabolic stability comparisons with acyclic ether variants, affinity-based proteomics (distinct mass tag), or fragment growing against published P2X3 cryo-EM structures. Confirm activity data with supplier; ≥95% purity recommended.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 2034271-17-3
Cat. No. B2420465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
CAS2034271-17-3
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)C
InChIInChI=1S/C20H24N2O3/c1-14-4-3-5-18(15(14)2)22-20(23)17-6-9-21-19(12-17)25-13-16-7-10-24-11-8-16/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,22,23)
InChIKeyMAASTUCDYDMXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034271-17-3): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034271-17-3) is a synthetic small molecule belonging to the isonicotinamide class, characterized by an isonicotinamide core bearing a 2-((tetrahydro-2H-pyran-4-yl)methoxy) substituent at the pyridine 2-position and a 2,3-dimethylphenyl group on the amide nitrogen. Its molecular formula is C20H24N2O3 with a molecular weight of 340.42 g/mol . The compound is listed as a research chemical with typical purity of 95% . Structurally, it integrates three pharmacophoric elements: a hydrogen-bond-capable isonicotinamide scaffold, a conformationally flexible tetrahydropyran-methyl ether moiety contributing to solubility and metabolic stability, and an ortho,meta-dimethyl-substituted phenyl ring that modulates lipophilicity and target binding. This compound belongs to a broader family of 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamides that have been explored in patent literature as P2X3 receptor antagonists for chronic cough and pain indications [1]. Notably, public domain bioactivity data for this specific compound are extremely limited; as of the search date, no peer-reviewed primary research articles or patents were identified that report quantitative pharmacological data for CAS 2034271-17-3 in major databases including PubChem, ChEMBL, or BindingDB. Prospective procurers should therefore verify target-specific activity data directly with the supplier or through custom screening before committing to large-scale procurement.

Why In-Class Substitution of N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Is Not Supported by Available Evidence


The 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide scaffold family exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N-aryl amide substituent and the 2-position ether linker, meaning that even modest structural changes can produce large shifts in target potency, selectivity, and physicochemical properties. The tetrahydropyran-4-yl methoxy group is not merely a solubilizing appendage but has been shown in related isonicotinamide series to contribute to P2X3 receptor antagonistic activity through specific hydrophobic pocket interactions, with the tetrahydropyran oxygen participating in key hydrogen-bond networks [1]. Similarly, the 2,3-dimethyl substitution pattern on the N-phenyl ring controls both the dihedral angle of the amide bond and the depth of hydrophobic engagement with the target, and cannot be assumed to be interchangeable with other substitution patterns (e.g., 3-bromo, 5-chloro-2-cyano, or unsubstituted phenyl) without experimental verification [2]. The core scaffold itself (CAS 2034365-36-9, MW 236.27) differs substantially in molecular weight, lipophilicity, and hydrogen-bonding capacity from the target compound (MW 340.42), and there are no published data demonstrating that the biological activity of one member of this series predicts that of another . Consequently, substitution of the target compound with a close analog without confirmatory head-to-head testing introduces unacceptable uncertainty in biological assay outcomes.

Quantitative Differentiation Evidence for N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (2034271-17-3) Against Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Core Scaffold (CAS 2034365-36-9) Dictates Passive Permeability and Assay Compatibility

The target compound (MW 340.42 g/mol) incorporates a 2,3-dimethylphenyl amide substituent that is absent from the core scaffold 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034365-36-9, MW 236.27 g/mol). This structural difference results in a molecular weight increase of approximately 104 g/mol (44% increase) and substantially higher calculated lipophilicity (estimated cLogP increase of approximately 1.5–2.0 log units based on the addition of the dimethylphenyl group), which directly affects passive membrane permeability, aqueous solubility, and non-specific protein binding in biological assays . The core scaffold cannot serve as a negative control or inactive comparator in target engagement experiments because its physicochemical properties and cellular penetration characteristics are fundamentally different from those of the target compound. Researchers using the core scaffold as a reference must account for these physicochemical disparities when interpreting differential activity results .

Molecular weight Lipophilicity Permeability Assay development

Ether Linker Architecture: Tetrahydropyran-4-yl Methoxy vs. 2-Methoxyethoxy as a Determinant of Conformational Rigidity and Metabolic Stability

The target compound employs a tetrahydropyran-4-yl methoxy ether linker, which introduces a cyclic, conformationally constrained six-membered ring at the ether terminus, in contrast to the acyclic 2-methoxyethoxy linker found in N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034300-96-2, MW 300.35 g/mol) [1]. The tetrahydropyran ring reduces the number of freely rotatable bonds in the ether linker region (from 4 rotatable bonds in the 2-methoxyethoxy chain to effectively 2 in the tetrahydropyran-methyl system when considering ring constraints), which can influence target binding entropy, metabolic oxidation at the ether α-position, and cytochrome P450-mediated oxidative metabolism of the terminal group [2]. In related isonicotinamide P2X3 antagonist series, tetrahydropyran-containing substituents have been specifically claimed for their contributions to metabolic stability and reduced taste-related side effects compared to acyclic ether analogs [2]. The molecular weight difference between these two analogs (ΔMW = +40.07 g/mol for the target compound) is notable and reflects the additional carbon and oxygen atoms in the tetrahydropyran ring.

Metabolic stability Conformational constraint Ether linker SAR

N-Aryl Substitution Pattern Differentiation: 2,3-Dimethylphenyl vs. Alternative N-Aryl Groups in the Isonicotinamide Series

The 2,3-dimethylphenyl substituent on the amide nitrogen of the target compound represents a specific ortho,meta-dimethyl substitution pattern that is distinct from other N-aryl variants within the 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide family, such as the 3-bromophenyl analog or the 5-chloro-2-cyanophenyl analog (CAS 2034271-09-3) . The ortho-methyl group (2-position) sterically influences the amide bond dihedral angle, forcing the phenyl ring out of planarity with the amide group, while the meta-methyl group (3-position) modulates hydrophobic contact surface area without introducing halogen-bonding or hydrogen-bond-accepting functionality . In contrast, the 3-bromophenyl analog introduces a heavy halogen with potential for halogen bonding, while the 5-chloro-2-cyanophenyl analog introduces both a halogen and a strong electron-withdrawing cyano group that substantially alters the electronic character of the N-aryl ring. No publicly available head-to-head target engagement data exist to quantify the differential potency, selectivity, or off-target profile of these N-aryl variants. However, the well-established precedent in medicinal chemistry that N-aryl amide substitution patterns are critical determinants of potency and selectivity in isonicotinamide-based inhibitors argues strongly against assuming functional equivalence between these analogs without experimental confirmation [1].

N-aryl substitution Amide conformation Target selectivity SAR

P2X3 Receptor Antagonist Pharmacophore: Class-Level Positioning of the Target Compound Within a Clinically Validated Target Class

The 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide scaffold has been explicitly claimed in patent literature as a P2X3 receptor antagonist chemotype, with the tetrahydropyran moiety contributing to receptor binding and selectivity [1]. The P2X3 receptor is a clinically validated target: gefapixant (AF-219, Merck) has received regulatory approval in several jurisdictions for refractory chronic cough, validating the therapeutic relevance of this mechanism [2]. However, gefapixant suffers from dose-limiting taste disturbance (dysgeusia) due to limited selectivity over P2X2/3 heteromeric receptors, creating a well-defined differentiation opportunity for next-generation P2X3 antagonists [2]. The patent literature on isonicotinamide-based P2X3 antagonists explicitly claims improved selectivity and reduced taste influence as objectives of the scaffold design [1]. It is important to note that while the target compound falls within this therapeutically relevant pharmacophore class, no public domain data confirm that CAS 2034271-17-3 itself has been tested for P2X3 binding affinity, selectivity versus P2X2/3, or in vivo efficacy. The class-level positioning suggests potential utility in P2X3-focused drug discovery programs, but experimental confirmation is required before any claims of target engagement can be made.

P2X3 antagonist Chronic cough Pain Pharmacophore

Recommended Research and Procurement Application Scenarios for N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (2034271-17-3)


Primary Screening in P2X3 Homotrimeric Receptor Antagonist Discovery Campaigns

Given the explicit patent claims positioning 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamides as P2X3 antagonists with potential for improved selectivity over P2X2/3 heteromeric receptors, the target compound is best deployed as a screening candidate in fluorescence-based or electrophysiological P2X3 assays (e.g., FLIPR calcium flux in P2X3-expressing CHO or HEK293 cells, or two-electrode voltage clamp in Xenopus oocytes) [1]. The 2,3-dimethylphenyl N-aryl substitution differentiates it from previously reported analogs and may confer a distinct selectivity fingerprint relative to gefapixant and A-317491, though this must be experimentally determined. Procurement for this purpose should include a closely matched structural analog (e.g., N-(5-chloro-2-cyanophenyl) or 3-bromophenyl variant) as a comparator to establish preliminary SAR.

Physicochemical Comparator Studies: Tetrahydropyran vs. Acyclic Ether Linker Impact on Solubility and Metabolic Stability

A well-defined procurement scenario involves directly comparing the target compound (tetrahydropyran-4-yl methoxy linker) with N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)isonicotinamide (CAS 2034300-96-2, acyclic ether) in parallel assays of kinetic aqueous solubility (nephelometry), microsomal metabolic stability (human and rodent liver microsomes), and Caco-2 permeability [2]. This head-to-head comparison can experimentally test the class-level hypothesis that tetrahydropyran-containing ether linkers confer differentiated metabolic stability relative to acyclic ethers. Such data are valuable for go/no-go decisions in lead optimization programs and are not currently available in the public domain [1].

Chemical Probe Development for Isonicotinamide Target Deconvolution Studies

The compound may serve as a chemical biology tool for target identification studies (e.g., affinity-based protein profiling or thermal proteome profiling) aimed at deconvoluting the molecular target(s) of the 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide scaffold beyond P2X3 [1]. The 2,3-dimethylphenyl group provides a distinct mass tag and potential handle for affinity matrix immobilization (via the aromatic ring or amide linkage), while the tetrahydropyran moiety may contribute to favorable solubility for biochemical assay conditions [2]. Procurement for chemical proteomics applications should specify purity ≥95% and include characterization data (¹H NMR, LC-MS) to ensure identity and batch-to-batch consistency.

Fragment-Based or Structure-Based Drug Design Starting Point

With a molecular weight of 340.42 g/mol and a modular structure comprising three distinct fragments (isonicotinamide core, tetrahydropyran-methyl ether, 2,3-dimethylphenyl amide), the target compound is well-suited as a starting point for structure-based design and fragment growing strategies targeting P2X3 or other purinergic receptors with available structural biology data [1]. The recent cryo-EM structures of P2X3 in complex with gefapixant and other antagonists provide a structural framework for rational modification of the target compound's substituents to optimize binding affinity and subtype selectivity [2]. Procurement of the compound alongside its synthetic intermediates or building blocks enables systematic SAR exploration.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.